![molecular formula C11H20N4 B1453835 1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine CAS No. 1019005-71-0](/img/structure/B1453835.png)
1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine
Overview
Description
“1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine” is a chemical compound that contains a piperidine ring and a pyrazole ring . The pyrazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The piperidine ring is a cyclic secondary amine .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H20N4 . It has a molecular weight of 208.3 .Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Heterocyclic Compound Synthesis
The chemistry of heterocyclic compounds like pyrazolines is pivotal in medicinal chemistry due to their wide range of biological activities. The compound is valuable for synthesizing various heterocycles, contributing to the development of new therapeutic agents. Studies have highlighted the reactivity of similar structures in creating heterocyclic compounds that have potential applications in drug discovery and development (Gomaa & Ali, 2020).
Pharmacological Applications
Cytochrome P450 Inhibition
The modulation of cytochrome P450 enzymes, which are crucial for drug metabolism, is a significant area of research. Compounds structurally related to "1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine" have been investigated for their potential to selectively inhibit specific P450 isoforms, thereby influencing the pharmacokinetics of co-administered drugs and reducing the risk of drug-drug interactions (Khojasteh et al., 2011).
C-N Bond Forming Reactions in Organic Synthesis
The application in recyclable copper catalyst systems for C-N bond formation highlights the role of similar compounds in facilitating organic synthesis, potentially leading to the development of environmentally friendly and economically viable synthetic methodologies (Kantam et al., 2013).
Mechanism of Action
Pyrazoles
are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, antidiabetic, antiviral, and antioxidant properties .
Piperidines
, on the other hand, are a class of organic compounds with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-). Piperidine serves as a chemical building block for the synthesis of many pharmaceuticals . Piperidine derivatives are present in many classes of pharmaceuticals and their derivatives show different biological activities .
properties
IUPAC Name |
1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-2-15-9-10(7-13-15)8-14-5-3-11(12)4-6-14/h7,9,11H,2-6,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJJQYXPCCXUOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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